Cas no 2228353-91-9 (1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole)

1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole
- 1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole
- EN300-1764252
- 2228353-91-9
-
- インチ: 1S/C12H10N2/c1-2-4-11-5-7-12(8-6-11)14-10-3-9-13-14/h1,3,5-10H,4H2
- InChIKey: WXTSOXQLVHAHPP-UHFFFAOYSA-N
- ほほえんだ: N1(C=CC=N1)C1C=CC(CC#C)=CC=1
計算された属性
- せいみつぶんしりょう: 182.084398327g/mol
- どういたいしつりょう: 182.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764252-2.5g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 2.5g |
$2155.0 | 2023-09-20 | ||
Enamine | EN300-1764252-0.05g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 0.05g |
$924.0 | 2023-09-20 | ||
Enamine | EN300-1764252-10.0g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1764252-0.25g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1764252-0.5g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1764252-5g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1764252-1g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1764252-10g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1764252-5.0g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1764252-0.1g |
1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole |
2228353-91-9 | 0.1g |
$968.0 | 2023-09-20 |
1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazoleに関する追加情報
Research Brief on 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole (CAS: 2228353-91-9) in Chemical Biology and Pharmaceutical Applications
The compound 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole (CAS: 2228353-91-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the pyrazole core and propargyl side chain, make it a promising scaffold for the development of novel bioactive molecules.
Recent studies have highlighted the role of 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole as a key intermediate in the synthesis of targeted kinase inhibitors. Its propargyl group facilitates click chemistry modifications, enabling the attachment of various pharmacophores to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical player in B-cell malignancies. The compound's ability to form stable covalent adducts with cysteine residues in the active site of BTK underscores its potential as a therapeutic agent.
In addition to its role in kinase inhibition, 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole has been explored for its anti-inflammatory and antimicrobial properties. A recent preprint on bioRxiv reported its efficacy in suppressing pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating chronic inflammatory diseases. Furthermore, its structural similarity to known antifungal agents has prompted investigations into its activity against Candida albicans, with preliminary results indicating promising MIC (Minimum Inhibitory Concentration) values in the low micromolar range.
The synthetic accessibility of 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole has also been a focal point of recent research. A 2024 paper in Organic Letters detailed a novel one-pot synthesis route using palladium-catalyzed Sonogashira coupling, achieving yields exceeding 85% with high purity. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for industrial-scale production. Moreover, the compound's stability under physiological conditions, as confirmed by pharmacokinetic studies in rodent models, further supports its viability as a drug candidate.
Looking ahead, ongoing clinical trials are evaluating derivatives of 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole for oncology and autoimmune indications. Early-phase data from these trials, expected in late 2024, will provide critical insights into its therapeutic potential and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are also underway to explore its utility in targeted protein degradation (PROTACs) and radiopharmaceuticals, leveraging its modular chemistry for multifunctional applications.
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